Efinaconazole - 164650-44-6

Efinaconazole

Catalog Number: EVT-267192
CAS Number: 164650-44-6
Molecular Formula: C18H22F2N4O
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Efinaconazole is a synthetic triazole antifungal agent [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It acts by inhibiting the enzyme sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi [, , , ]. Efinaconazole exhibits broad-spectrum antifungal activity against various dermatophytes, non-dermatophyte molds, and yeasts [, , , , , , , , ]. In scientific research, efinaconazole serves as a valuable tool to investigate fungal pathogenesis, mechanisms of antifungal resistance, and the development of novel antifungal therapies.

Future Directions
  • Enhancing Transungual Delivery: Research is ongoing to explore innovative drug delivery systems, such as nanoemulsions, microemulsions, and iontophoresis, to enhance the transungual delivery of efinaconazole [, , ]. These approaches aim to improve drug penetration and achieve higher drug concentrations at the site of infection.
  • Combination Therapies: Further research is warranted to optimize combination therapy approaches using efinaconazole with other antifungals or treatment modalities like laser therapy [, ]. This could lead to improved treatment outcomes and shorter treatment durations.
  • Understanding Resistance Mechanisms: Continued surveillance and in-depth studies are necessary to monitor the emergence of efinaconazole resistance in clinical settings [, ]. Understanding the mechanisms of resistance will be crucial for developing strategies to combat its development.
  • Expanding Treatment Indications: Given its broad-spectrum antifungal activity, future research could explore the potential of efinaconazole for treating other fungal infections beyond onychomycosis [, ].

Ravuconazole

    Relevance: Clinicians should be aware of the potential for cross-reactivity between ravuconazole and efinaconazole due to their similar chemical structures []. While there is no evidence of direct interaction, shared structural features may lead to similar allergic responses in sensitized individuals. This information is crucial for prescribers to consider when managing patients with onychomycosis and potential drug allergies.

Lanoconazole

    Relevance: Lanoconazole shares structural similarities with luliconazole, particularly the dithiolane ring, which has been identified as a potential antigenic determinant []. The presence of this shared structure suggests a possible cross-reactivity between lanoconazole and luliconazole. This potential cross-reactivity underscores the importance of considering structural similarities among antifungal agents when evaluating potential drug allergies in patients.

Luliconazole

Ciclopirox

    Relevance: Unlike efinaconazole, which primarily exerts its antifungal activity in the nail bed due to minimal keratin interaction [], ciclopirox interacts more strongly with nail keratin, creating a drug depot within the nail plate and providing sustained drug release for an extended period []. This distinction results in ciclopirox acting on both the nail plate and the nail bed, offering a more comprehensive approach to treating onychomycosis compared to efinaconazole, which primarily targets the nail bed. This difference in nail interaction and release profiles might influence their overall effectiveness and duration of action.

Amorolfine

    Relevance: Compared to efinaconazole, amorolfine, along with terbinafine, displayed no detectable permeation in in vitro full-thickness human nail studies []. This finding suggests that the penetration of both amorolfine and terbinafine through the nail plate is significantly lower than that of efinaconazole. Understanding the differences in nail permeability between these antifungal agents is critical for optimizing treatment strategies and achieving successful outcomes in onychomycosis management.

Terbinafine

    Relevance: Terbinafine, similar to amorolfine, showed no detectable permeation in in vitro full-thickness human nail permeation studies when compared to efinaconazole [], indicating limited penetration through the nail plate. While terbinafine is generally administered orally for onychomycosis treatment, its low nail permeability highlights the challenge of achieving effective drug concentrations within the nail plate even with systemic administration.

Itraconazole

    Relevance: Itraconazole, when administered orally, demonstrates a comparable mean mycological cure rate to topical efinaconazole in the treatment of onychomycosis []. This observation suggests that efinaconazole, even when applied topically, can achieve similar efficacy to a systemic antifungal agent like itraconazole in some cases.

Source and Classification

Efinaconazole is synthesized from various chemical precursors, primarily involving triazole derivatives. It belongs to the class of azole antifungals, which function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition disrupts membrane integrity and leads to cell death, making it an effective treatment option for superficial fungal infections.

Synthesis Analysis

Efinaconazole can be synthesized through several methods, with one notable approach involving the use of para-toluenesulphonic acid salt as an intermediate. The synthesis process can be summarized as follows:

  1. Starting Material: The synthesis begins with 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole.
  2. Opening Reaction: This intermediate undergoes ring opening using methylenepiperidine hydrochloride in a reflux setup. The reaction is conducted in the absence of metal catalysts and yields approximately 54% of the desired product after cooling and filtration .
  3. Salification and Neutralization: The resulting product is then treated with sodium hydroxide to adjust the pH to between 10 and 12, followed by crystallization from a polar solvent mixture (water/ethanol) or hydrocarbons like heptane .
  4. Final Isolation: The final product is obtained by drying under vacuum at temperatures between 45°C and 55°C, yielding pure efinaconazole with a melting point of 86-87°C .
Molecular Structure Analysis

The molecular structure of efinaconazole can be represented by its chemical formula C19H20F2N4OC_{19}H_{20}F_{2}N_{4}O. It features a triazole ring that is crucial for its antifungal activity. The compound's stereochemistry includes a tetrasubstituted stereogenic center, which is significant for its biological efficacy. Structural analyses via X-ray diffraction have confirmed the crystalline forms obtained during synthesis, providing insights into its solid-state properties .

Key Structural Features:

  • Triazole Ring: Essential for antifungal activity.
  • Fluorinated Aromatic Rings: Contribute to lipophilicity and membrane permeability.
  • Chiral Centers: Influence biological interactions and potency.
Chemical Reactions Analysis

Efinaconazole participates in various chemical reactions during its synthesis:

  1. Ring Opening Reaction: The epoxide group in the precursor undergoes nucleophilic attack by methylenepiperidine, leading to the formation of efinaconazole .
  2. Crystallization: Efinaconazole can be purified through recrystallization from solvents like heptane or ethanol/water mixtures, enhancing purity and yield .
  3. Deprotection Reactions: In some synthetic routes, protecting groups are removed to yield the final active compound.
Mechanism of Action

Efinaconazole exerts its antifungal effects primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthetic pathway. By blocking this enzyme, efinaconazole disrupts ergosterol production, leading to compromised fungal cell membrane integrity and ultimately cell death.

Key Points:

  • Target Enzyme: Lanosterol 14α-demethylase.
  • Pathway Inhibition: Disruption of ergosterol synthesis.
  • Resulting Effect: Increased membrane permeability and fungal cell lysis .
Physical and Chemical Properties Analysis

Efinaconazole exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 348.38 g/mol.
  • Melting Point: 86-87°C.
  • Solubility: Soluble in polar solvents such as ethanol and water; limited solubility in non-polar solvents.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties contribute to its formulation as a topical solution for nail application.

Applications

Efinaconazole is primarily used in dermatology for treating onychomycosis. Its topical formulation allows for localized treatment with minimal systemic absorption, reducing potential side effects associated with oral antifungal therapies.

Scientific Applications:

  • Antifungal Treatment: Effective against dermatophytes and other fungi causing nail infections.
  • Research Tool: Used in studies exploring triazole mechanisms and resistance patterns among fungal pathogens.
  • Formulation Development: Investigated for use in combination therapies to enhance efficacy against resistant strains .
Synthetic Chemistry & Structural Optimization

Stereoselective Synthesis of Triazole-Based Antifungal Scaffolds

Asymmetric Aldol Reactions in Precursor Development

Asymmetric aldol reactions serve as pivotal steps for constructing the stereochemically complex backbone of efinaconazole. These reactions enable the precise formation of carbon-carbon bonds while controlling the configuration of chiral centers essential for antifungal activity. Key methodologies include:

  • Anti-selective catalytic asymmetric nitroaldol reactions: Employing amide-based chiral ligands with inexpensive inorganic salts achieves high stereoselectivity (turnover numbers >1600). This method generates intermediates for AZD7594, structurally related to efinaconazole precursors. The reaction yields densely functionalized α-nitro tertiary alcohols, which are versatile building blocks for antifungal agents [1].
  • Rare-earth/alkali metal bimetallic catalysts: Used in continuous flow systems for enantio- and diastereoselective reactions between α-keto esters and nitroalkenes. Solvent effects significantly influence reaction kinetics and stereoselectivity (e.g., THF vs. 2-Me-THF). Products from these reactions directly enable syntheses of efinaconazole and albaconazole [1].
  • Direct aldol reactions of α-azido amides: With trifluoromethyl ketones using Cu(II) complex catalysts. This method constructs CF₃-substituted tertiary propargylic alcohols with contiguous stereocenters, serving as precursors for HIV drugs and efinaconazole-like structures. The catalyst functions as a dual Lewis acid/Brønsted base [1].

Table 1: Asymmetric Aldol Approaches for Efinaconazole Precursors

Reaction TypeCatalyst SystemKey ProductYield/eeApplication Relevance
Nitroaldol reactionAmide-based chiral ligand/inorganic saltsα-Nitro tertiary alcohols>90% de, >95% eeAZD7594 intermediate
α-Keto ester/nitroalkene couplingRare-earth/alkali metal bimetallicFunctionalized α-nitro tertiary alcohols85-92% yieldEfinaconazole/albaconazole synthesis
α-Azido amide/trifluoromethyl ketoneCu(II) complexCF₃-substituted propargylic alcohols78-85% yieldChiral building blocks

Epoxide Ring-Opening Strategies for Piperidine Moiety Integration

The 4-methylenepiperidine moiety of efinaconazole is incorporated via regioselective epoxide ring-opening, a critical step ensuring proper spatial orientation of the pharmacophore. Key synthetic routes include:

  • Epoxide (2R,3S)-42 synthesis: Starting from ethyl (S)-lactate, this intermediate undergoes activation/protection, Grignard addition with (2,4-difluorophenyl)magnesium bromide, and chiral resolution to achieve the required (2R,3R)-stereochemistry. The epoxide serves as the electrophilic center for nucleophilic attack by 4-methylenepiperidine [5] [6].
  • Nucleophilic ring-opening: 4-Methylenepiperidine attacks the less sterically hindered carbon of the epoxide under basic conditions (lithium hydroxide), yielding the (2R,3R)-configured triazolylbutanol scaffold. This step occurs with 87% yield and >99% ee in optimized processes [5].
  • Alternative precursors: Diol intermediates (e.g., 59) are mesylated and cyclized to epoxides using triethylamine, achieving 78% yield. This route minimizes racemization risks during piperidine incorporation [4].

Chirality Control in (2R,3R)-Configuration Synthesis

The antifungal activity of efinaconazole depends critically on the (2R,3R)-configuration, which mimics the 13β-methyl group of lanosterol for optimal binding to fungal CYP51. Synthetic strategies ensure stereochemical fidelity:

  • Chiral pool utilization: Ethyl (R)-lactate serves as a low-cost chiral starting material, converted to morpholino amide 56 and protected as THP ether 57 (78% yield over 4 steps). Asymmetric reduction of ketone 58 preserves stereochemistry [5] [6].
  • Enzymatic resolution: Lipase-mediated kinetic resolution of racemic intermediates (e.g., (RS,RS)-169) yields enantiopure (2R,3R)-epoxides via selective acetylation/hydrolysis. This method achieves >98% ee but requires additional steps [5].
  • Transition metal catalysis: Chiral Cu(II)-salen complexes catalyze epoxide formation from allylic alcohols with 94% ee. However, metal contamination concerns limit industrial applicability [5].

Industrial-Scale Production Challenges

Kilogram-Scale Process Optimization for Epoxide Intermediates

Scaling the synthesis of epoxide intermediate 60 (common to efinaconazole and ravuconazole) presents distinct engineering challenges:

  • Reaction telescoping: A four-step sequence (morpholino amide formation, Grignard addition, epoxidation, ring-opening) is streamlined without isolating intermediates. This approach reduces purification losses and improves overall yield (51% vs. 35% for stepwise) [4] [6].
  • Continuous flow nitroaldol reactions: Replacing batch processes with flow chemistry enhances heat/mass transfer, achieving 95% conversion in 12 hours vs. 48 hours in batch. Impressively, this system maintains stereoselectivity (>98% de) at multi-kilogram scales [1] [6].
  • Solvent selection: 2-Me-THF replaces THF due to superior temperature control and reduced peroxide formation. This switch improves diastereomeric ratio from 85:15 to 92:8 in aldol steps [1].

Table 2: Industrial Optimization Parameters for Epoxide Intermediate 60

Process ParameterLaboratory ScaleKilogram ScaleOptimization StrategyImpact
Reaction Time (aldol step)48 hours12 hoursContinuous flow system75% reduction
Diastereomeric Ratio85:1592:82-Me-THF solvent8% improvement
Overall Yield (4 steps)35%51%Telescoped synthesis45% yield increase
Temperature Control±5°C±0.5°CMicroreactor technologyEnhanced stereoselectivity

Purification Methodologies for High Enantiomeric Excess

Achieving >99% ee for efinaconazole API demands advanced purification technologies:

  • Simulated Moving Bed (SMB) Chromatography: Resolves diastereomeric impurities from epoxide ring-opening using chiral stationary phases (cellulose tris-3,5-dimethylphenylcarbamate). SMB processes 50 kg/day of crude product with 99.5% ee and 98% recovery [5] [6].
  • Crystallization-induced diastereomer resolution: Diastereomeric salts form with (1S)-(+)-10-camphorsulfonic acid. Differential solubility enables isolation of the desired (2R,3R)-isomer in >99.9% ee after three recrystallizations [6].
  • Hybrid purification: Combines SMB with fractional crystallization, reducing solvent consumption by 40% versus single-technique approaches. This method meets ICH Q6A specifications for chiral purity with 99.7% mean ee across batches [6].

Table 3: Purification Techniques for Enantiomeric Excess Control

TechniqueThroughputEnantiomeric Excess (ee)Recovery YieldCost Efficiency
SMB Chromatography50 kg/day99.5%98%Moderate (high solvent cost)
Diastereomeric Salt Crystallization30 kg/batch99.9%85%High (low solvent consumption)
Hybrid SMB/Crystallization75 kg/day99.7%92%Optimal

Properties

CAS Number

164650-44-6

Product Name

Efinaconazole

IUPAC Name

(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

Molecular Formula

C18H22F2N4O

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1

InChI Key

NFEZZTICAUWDHU-RDTXWAMCSA-N

SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3

Solubility

In water, 321.6 mg/L at 25 °C (est)

Synonyms

KP103; KP-103; KP 103; CTK5J2975; AGJ95634; KB145948; Efinaconazole; trade name: Jublia.

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.